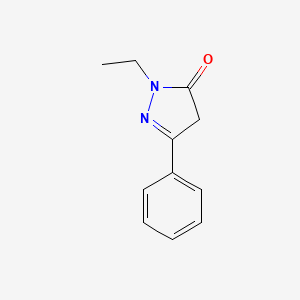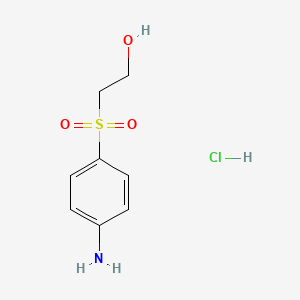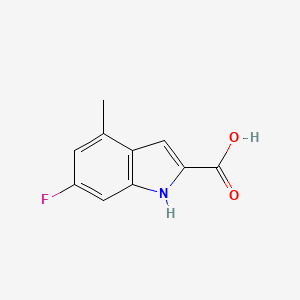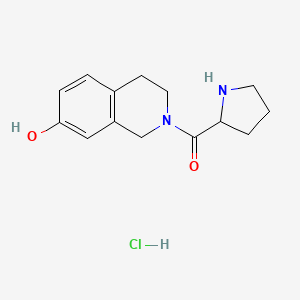![molecular formula C14H12F3N3O3 B1373650 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate CAS No. 1221724-50-0](/img/structure/B1373650.png)
2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C14H12F3N3O3 and a molecular weight of 327.26 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a phenylcarbamate moiety, and a dihydropyrimidinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to potent biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate
- 2,2,2-trifluoroethyl formate
- 2,2,2-trifluoroethyl ether
- 2,2,2-trifluoroethanol
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of both a trifluoroethyl group and a dihydropyrimidinone ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)9-23-13(22)19-11-4-1-3-10(7-11)8-20-6-2-5-18-12(20)21/h1-7H,8-9H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDVVTVGHWBOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)CN2C=CC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
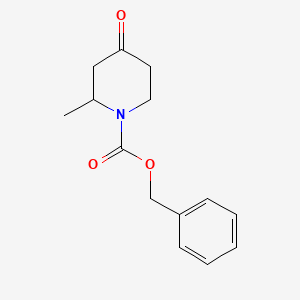
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
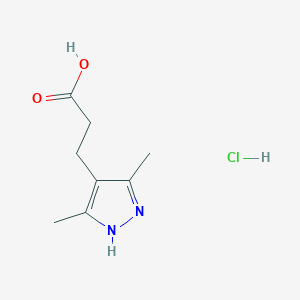
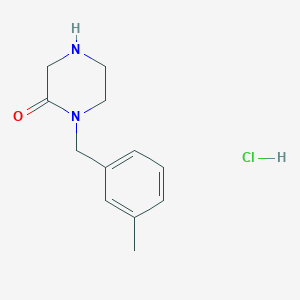
![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)


